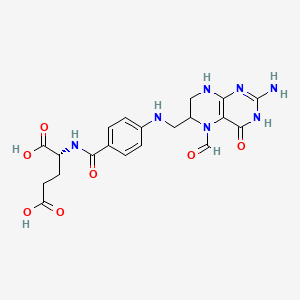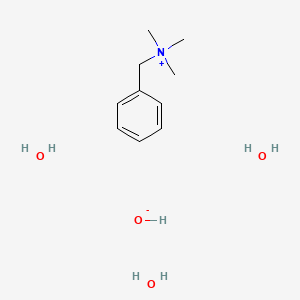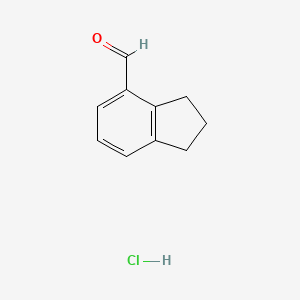
Pteroyl-D-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteroyl-D-glutamic acid is a compound that serves as the active metabolite of folic acid. It is primarily used as its calcium salt to counteract folic acid antagonists, which inhibit the conversion of folic acid to folinic acid. Folic acid, a water-soluble B-complex vitamin, is essential for various bodily functions, including DNA synthesis and repair, and is found in foods such as liver, kidneys, yeast, and leafy green vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pteroyl-D-glutamic acid involves the conjugation of pteridine, p-aminobenzoic acid, and glutamic acid. The process typically requires specific reaction conditions, including controlled temperatures and pH levels, to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated systems to maintain consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pteroyl-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to its tetrahydro form, which is biologically active.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as tetrahydrofolic acid, which is crucial for DNA synthesis and repair .
Applications De Recherche Scientifique
Pteroyl-D-glutamic acid has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in cellular metabolism and is used in studies related to cell growth and division.
Medicine: It is used to treat folate deficiencies and related conditions, such as megaloblastic anemia.
Industry: It is used in the production of fortified foods and dietary supplements.
Mécanisme D'action
Pteroyl-D-glutamic acid exerts its effects by acting as a precursor to coenzymes involved in the metabolism of nucleotides and amino acids. It is converted to tetrahydrofolic acid and methyltetrahydrofolate by the enzyme dihydrofolate reductase. These coenzymes are essential for DNA and RNA synthesis, as well as amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic Acid: The parent compound of pteroyl-D-glutamic acid, used in the same metabolic pathways.
Tetrahydrofolic Acid: The reduced form of folic acid, which is biologically active.
Methyltetrahydrofolate: Another active form of folic acid involved in methylation reactions.
Uniqueness
This compound is unique in its ability to serve as an antidote to folic acid antagonists, making it particularly valuable in medical treatments for conditions caused by folate deficiency .
Propriétés
Numéro CAS |
54353-24-1 |
|---|---|
Formule moléculaire |
C20H23N7O7 |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
(2R)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m1/s1 |
Clé InChI |
VVIAGPKUTFNRDU-ZGTCLIOFSA-N |
SMILES isomérique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)











![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

